molecular formula C19H14N4O2S B11651980 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No.: B11651980
M. Wt: 362.4 g/mol
InChI Key: VNGPFKQOTPZXFR-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide: is a pyrimidine derivative with the following chemical structure:

C17H11N5OS\text{C}_{17}\text{H}_{11}\text{N}_5\text{OS}C17​H11​N5​OS

. It exhibits interesting biological properties and has been investigated for its potential applications.

Preparation Methods

Synthetic Routes: Several synthetic routes have been explored for the preparation of this compound. One notable method involves the use of Yb(OTf)_3 as a Lewis acid promoter in THF under conventional heating by reflux, resulting in the production of the compound in 95% yield .

Industrial Production: Details regarding large-scale industrial production methods are not widely available in the literature. research efforts continue to optimize the synthesis for practical applications.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific transformation.

Major Products: The major products formed from these reactions depend on the reaction conditions and the substituents present. Further studies are needed to elucidate specific reaction pathways and product profiles.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it an interesting target for medicinal chemistry and materials science.

Biology and Medicine: Research suggests that this compound exhibits antitumor activity. For instance, it inhibits the migration of PC-3 cells in a concentration-dependent manner . Further investigations are ongoing to explore its potential therapeutic applications.

Mechanism of Action

The precise mechanism by which 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide exerts its effects remains an active area of research. Molecular targets and pathways involved need further characterization.

Comparison with Similar Compounds

Comparing this compound with structurally related molecules highlights its uniqueness. Further exploration of similar compounds may reveal additional insights into its properties.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H14N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1-10H,12H2,(H,21,24)(H,22,23,25)

InChI Key

VNGPFKQOTPZXFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3)C#N

Origin of Product

United States

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